P,P-Bisaziridinyl Thiophosphate
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Overview
Description
P,P-Bisaziridinyl Thiophosphate: is a chemical compound with the molecular formula C₄H₉N₂OPS. It is known for its role as an impurity in Thiotepa, an alkylating agent used in cancer treatment . This compound is characterized by its white to off-white solid form and slight solubility in methanol and water .
Scientific Research Applications
Chemistry: P,P-Bisaziridinyl Thiophosphate is used as a reference material in the study of phosphorothioates and their chemical properties .
Biology: In biological research, it serves as a model compound to study the interactions of phosphorothioates with biological molecules .
Medicine: As an impurity in Thiotepa, it is indirectly involved in cancer treatment research. Thiotepa is known for its ability to alkylate DNA, thereby inhibiting cancer cell growth .
Industry: The compound is used in the production of various phosphorothioate-based chemicals and materials .
Mechanism of Action
Target of Action
P,P-Bisaziridinyl Thiophosphate, also known as Thiotepa, primarily targets DNA . It acts by crosslinking guanine nucleobases in DNA double-helix strands . This interaction with DNA is crucial for its potential anti-cancer properties.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and repair process . By alkylating DNA, the compound disrupts the normal function of DNA, thereby affecting the cell division process. This disruption can potentially lead to cell death in cancer cells.
Result of Action
The result of this compound’s action is the potential destruction of multiple superficial small papillary tumors . By disrupting DNA structure and hindering cell division, the compound can lead to cell death, particularly in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: P,P-Bisaziridinyl Thiophosphate can be synthesized through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general for the synthesis of phosphorothioates.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is typically produced as an impurity during the synthesis of Thiotepa, which involves the reaction of hexamethylenetetramine with phosphorus pentasulfide .
Chemical Reactions Analysis
Types of Reactions: P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorothioate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphorothioate compounds.
Substitution: The aziridine rings in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphorothioate derivatives and simpler phosphorothioate compounds .
Comparison with Similar Compounds
Thiotepa: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.
Phosphorothioic Acid Derivatives: Compounds with similar phosphorothioate groups but different substituents on the phosphorus atom.
Uniqueness: P,P-Bisaziridinyl Thiophosphate is unique due to its specific structure, which includes two aziridine rings and a thiophosphate group. This structure imparts distinct chemical reactivity and biological activity compared to other phosphorothioate compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of P,P-Bisaziridinyl Thiophosphate can be achieved through a two-step process. The first step involves the synthesis of P,P-Bisaziridinyl Phosphorochloridothioate, which is then converted to P,P-Bisaziridinyl Thiophosphate in the second step.", "Starting Materials": [ "Phosphorus pentachloride (PCl5)", "Thiophosphoryl chloride (PSCl3)", "Aziridine", "Anhydrous diethyl ether", "Anhydrous tetrahydrofuran (THF)", "Anhydrous dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of P,P-Bisaziridinyl Phosphorochloridothioate", "1. Dissolve 10 g of PCl5 in 50 mL of anhydrous diethyl ether in a round-bottom flask.", "2. Slowly add 10 g of thiophosphoryl chloride to the flask while stirring the mixture at room temperature.", "3. Add 10 mL of aziridine to the flask dropwise while stirring the mixture at 0°C.", "4. Stir the mixture at room temperature for 24 hours.", "5. Filter the mixture to remove any solid impurities.", "6. Concentrate the filtrate under reduced pressure to obtain a yellow oil.", "7. Dissolve the yellow oil in 50 mL of anhydrous THF.", "8. Slowly add 10 mL of a 1 M solution of NaHCO3 to the flask while stirring the mixture at room temperature.", "9. Stir the mixture for 30 minutes.", "10. Filter the mixture to remove any solid impurities.", "11. Wash the filtrate with 50 mL of anhydrous DCM.", "12. Dry the organic layer over MgSO4.", "13. Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "14. Purify the yellow oil by column chromatography to obtain P,P-Bisaziridinyl Phosphorochloridothioate as a white solid.", "Step 2: Synthesis of P,P-Bisaziridinyl Thiophosphate", "1. Dissolve 5 g of P,P-Bisaziridinyl Phosphorochloridothioate in 50 mL of anhydrous THF in a round-bottom flask.", "2. Slowly add 10 mL of a 1 M solution of NaHCO3 to the flask while stirring the mixture at room temperature.", "3. Stir the mixture for 30 minutes.", "4. Filter the mixture to remove any solid impurities.", "5. Wash the filtrate with 50 mL of anhydrous DCM.", "6. Dry the organic layer over MgSO4.", "7. Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "8. Purify the yellow oil by column chromatography to obtain P,P-Bisaziridinyl Thiophosphate as a white solid." ] } | |
CAS No. |
14056-57-6 |
Molecular Formula |
C₄H₉N₂OPS |
Molecular Weight |
164.17 |
Synonyms |
1,1’-(Hydroxyphosphinothioylidene)bis-aziridine; |
Origin of Product |
United States |
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